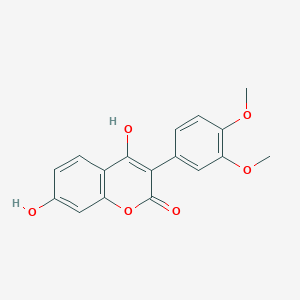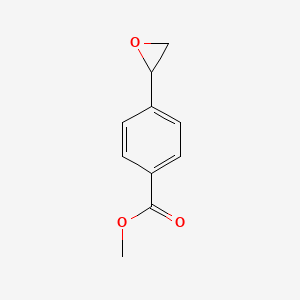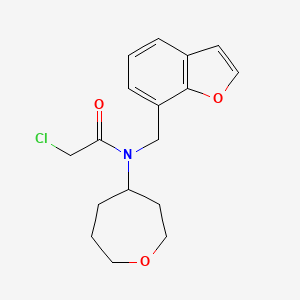
3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one” is a flavonoid derivative. Flavonoids are a class of plant and fungus secondary metabolites. They are known for their diverse beneficial effects on human health, including anti-inflammatory, antioxidant, and anticancer activities .
Molecular Structure Analysis
The molecular structure of flavonoids generally consists of 15 carbon atoms, which form two phenyl rings (A and B) and a heterocyclic ring ©. The positions of the hydroxy and methoxy groups can significantly influence the properties of the compound .Chemical Reactions Analysis
Flavonoids can undergo a variety of chemical reactions, including oxidation, reduction, and conjugation reactions. The specific reactions would depend on the exact structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of hydroxy and methoxy groups can influence the compound’s solubility, reactivity, and other properties .科学的研究の応用
Crystal Structure Analysis
The structure and crystalline behavior of compounds closely related to 3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one have been extensively studied to understand their molecular conformation and bonding interactions. For instance, the structure of the flavone hymenoxin, a compound with a similar chromenone structure, has been determined, revealing nearly planar AB ring systems and specific intramolecular and intermolecular hydrogen bonding patterns. This analysis aids in comprehending the molecular basis of its potential biological activities and interactions (Watson et al., 1991).
Synthesis and Complexation Study
The synthesis and complexation behaviors of novel 3-methoxyphenyl chromenone crown ethers, which are chemically related to 3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one, have been investigated. This research highlights the compounds' ability to form complexes with certain ions, providing insights into their potential use in chemical sensors or as molecular recognition elements. The study demonstrates the versatility of chromenones in synthetic chemistry and their potential applicability in developing new materials (Gündüz et al., 2006).
Biological Activity and In Silico Study
A derivative of 3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one was characterized as a novel selective COX-2 inhibitor through a comprehensive study involving single X-ray crystallographic analysis and in silico methods. This research underscores the compound's potential therapeutic applications and the importance of detailed molecular characterization in drug discovery (Rullah et al., 2015).
Synthesis of Functionalized Derivatives
The chemical versatility of chromen-2-one derivatives has been explored through the synthesis of various functionalized molecules, such as antibacterial and antioxidant derivatives. This research not only expands the chemical repertoire of chromen-2-one derivatives but also demonstrates their potential in medicinal chemistry for developing new therapeutic agents with specific biological activities (Al-ayed, 2011).
作用機序
Safety and Hazards
将来の方向性
Research on flavonoids and related compounds is a very active field, with potential applications in medicine, agriculture, and other areas. Future research could focus on understanding the mechanisms of action of these compounds, developing efficient synthesis methods, and exploring their potential uses .
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4,7-dihydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-12-6-3-9(7-14(12)22-2)15-16(19)11-5-4-10(18)8-13(11)23-17(15)20/h3-8,18-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJMWQMXQVPZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2689847.png)



![2-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2689855.png)
![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2689856.png)


![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2689861.png)
![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2689863.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrol-3(2H)-one](/img/structure/B2689864.png)
![N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2689866.png)
![N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide](/img/structure/B2689867.png)